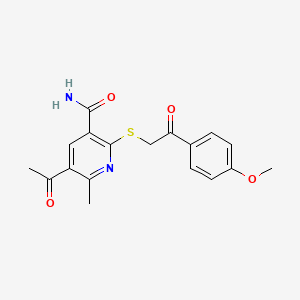

5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide

Description

This compound is a nicotinamide derivative characterized by a thioether linkage at the 2-position of the pyridine ring, a 4-methoxyphenyl ketone group, and acetyl and methyl substituents at the 5- and 6-positions, respectively. The 4-methoxyphenyl group is a recurring motif in bioactive molecules, often influencing solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name |

5-acetyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-10-14(11(2)21)8-15(17(19)23)18(20-10)25-9-16(22)12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSAFFFAMGKNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)C)C(=O)N)SCC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of 2,6-dimethylpyridine with acetic anhydride in the presence of a catalyst.

Introduction of the Thioether Linkage: The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the nicotinamide core with 2-(4-methoxyphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.

Acetylation: The final step is the acetylation of the compound, which can be achieved by treating the intermediate with acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and inflammatory conditions.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose metabolism. Additionally, it may exhibit antioxidant and anti-inflammatory activities by modulating the activity of cyclooxygenase-2 (COX-2) and other related pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized or reported in the literature (Table 1):

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to nitro or fluorophenyl analogs, as methoxy groups reduce oxidative degradation . Thioether linkages (e.g., in 2d, 2f) are associated with improved bioavailability compared to ether or ester linkages, as seen in pyrimidinone derivatives .

Biological Activity: Nicotinamide derivatives (e.g., compound 28) exhibit antitumor activity, likely via kinase inhibition or DNA intercalation . Thiadiazole-triazinoquinazoline hybrids (e.g., compound 6.2) show potent antitumor effects, suggesting that the target compound’s thioether and nicotinamide moieties may synergize for similar applications .

Synthetic Challenges :

- The target compound’s acetyl and methyl groups may complicate synthesis due to steric hindrance during S-alkylation (a common step in analogous compounds) .

Physicochemical and Spectroscopic Comparisons

- HRMS Data : Analogs like 2d and 2f show precise HRMS matches (<2 ppm error), validating their structural integrity. The target compound would require similar validation .

- Melting Points: Pyrimidinone derivatives (e.g., 2d, 2f) have higher melting points (>200°C) than thiadiazole derivatives (e.g., 6.2: 248–251°C), suggesting stronger intermolecular forces in the latter .

- IR Spectroscopy : Amide C=O stretches (~1668–1712 cm⁻¹) and N-H stretches (~3325 cm⁻¹) are consistent across analogs, indicating stable hydrogen-bonding networks .

Biological Activity

5-Acetyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylnicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure comprising an acetyl group, a methoxyphenyl moiety, and a thioether linkage. Its chemical formula is CHNOS, indicating the presence of both nitrogen and sulfur atoms which are pivotal for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the methoxyphenyl group have shown enhanced cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC values for these compounds ranged from 6.92 to 8.99 μM, demonstrating potent anticancer activity superior to established drugs like Sunitinib .

- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at the S phase. This is achieved through modulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in studies focusing on the inhibition of pro-inflammatory cytokines.

Research Findings

- In Vivo Studies : Compounds with similar thioether linkages have demonstrated significant reductions in paw edema in animal models, indicating their potential as anti-inflammatory agents. For example, one study reported an anti-inflammatory activity (AA) of 53.41% for a structurally related compound .

| Compound | Anti-inflammatory Activity (%) | Mechanism |

|---|---|---|

| Compound A | 53.41% | COX inhibition |

| Compound B | 45.77% | Cytokine reduction |

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer.

Comparative Analysis

A review of antioxidant activities among structurally similar compounds revealed that those with methoxy substitutions exhibited enhanced DPPH radical scavenging abilities.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound X | 80% |

| Compound Y | 75% |

| This compound | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.